![molecular formula C14H12BrNO3S B2650869 N-(3-bromophenyl)-2-(methylsulfonyl)benzamide CAS No. 896369-83-8](/img/structure/B2650869.png)
N-(3-bromophenyl)-2-(methylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-bromophenyl)-2-(methylsulfonyl)benzamide” is a chemical compound with the molecular formula C14H13BrN2O3S . It has an average mass of 369.234 Da and a monoisotopic mass of 367.983032 Da .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature . These compounds contain an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, which belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition
Sulfonamide compounds, including derivatives similar to N-(3-bromophenyl)-2-(methylsulfonyl)benzamide, have been investigated for their ability to inhibit carbonic anhydrase (CA) isoenzymes. This property is significant for developing therapeutics for conditions like glaucoma, epilepsy, and certain types of edema. For example, Supuran et al. (2013) studied aromatic sulfonamide inhibitors showing nanomolar half maximal inhibitory concentration (IC50) values against several CA isoenzymes, highlighting the potential of sulfonamides in medicinal chemistry and drug design (Supuran, Maresca, Gregáň, & Remko, 2013).
Antimicrobial Activity
The search for new antimicrobial agents is a critical area of pharmaceutical research, where sulfonamide compounds have been explored for their antimicrobial properties. For instance, Rosca (2020) synthesized new oxazol-5(4H)-ones derived from 2-(4-(4-X-phenylsulfonyl)phenyl)-4-(3-bromo/3-bromo-4-methoxy-benzylidene)oxazol-5(4H)-ones, assessing their cytotoxicity and antimicrobial activity against various bacterial and fungal strains. This study indicates the utility of sulfonamide derivatives in creating compounds with pharmacological potential, including antimicrobial activity (Rosca, 2020).
Cardiac Electrophysiological Activity
Sulfonamides and their derivatives are also investigated for their potential in treating cardiac arrhythmias through modulation of cardiac electrophysiological properties. Morgan et al. (1990) described the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, showing comparable potency to known selective class III agents. These findings suggest the relevance of sulfonamide compounds in developing new therapies for arrhythmias, showcasing the diverse therapeutic possibilities of sulfonamide derivatives (Morgan et al., 1990).
Novel Synthetic Methods and Chemical Properties
Research on sulfonamide compounds extends beyond biological applications, exploring novel synthetic methods and understanding their chemical properties. Xia et al. (2016) developed an efficient remote sulfonylation method for N-(quinolin-8-yl)benzamide derivatives, utilizing sodium sulfinates as sulfide sources. This study highlights the continuous innovation in synthetic chemistry involving sulfonamide derivatives, contributing to the development of environmentally friendly and efficient synthetic methodologies (Xia et al., 2016).
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3S/c1-20(18,19)13-8-3-2-7-12(13)14(17)16-11-6-4-5-10(15)9-11/h2-9H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRRNSNVKCSBAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.